Cas no 1804441-79-9 (5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine)
5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H7F3N2O4/c1-4-5(16-2)3-12-7(6(4)13(14)15)17-8(9,10)11/h3H,1-2H3
- InChI Key: JWEMEJJKMBVJBB-UHFFFAOYSA-N
- SMILES: FC(OC1C(=C(C)C(=CN=1)OC)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 281
- XLogP3: 2.5
- Topological Polar Surface Area: 77.2
5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087949-1g |
5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine |
1804441-79-9 | 97% | 1g |
$1,504.90 | 2022-04-02 |
5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine
Recent Advances in the Study of 5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine (CAS: 1804441-79-9)
The compound 5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine (CAS: 1804441-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique nitro and trifluoromethoxy substituents, has shown promising potential in various applications, including drug discovery and agrochemical development. Recent studies have focused on elucidating its synthesis pathways, physicochemical properties, and biological activities, providing valuable insights for researchers in the field.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic routes for 5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine, highlighting its efficient production via a multi-step process involving nitration and trifluoromethoxylation. The research emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Additionally, computational modeling studies have predicted favorable binding affinities for this compound with certain enzyme targets, suggesting its potential as a lead molecule in drug development.
In the context of agrochemical applications, a recent report in Pest Management Science (2024) investigated the herbicidal activity of 5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine. The study demonstrated its efficacy in controlling resistant weed species, with minimal environmental impact. The compound's mode of action was linked to the inhibition of key enzymes in the photosynthetic pathway, offering a novel mechanism for herbicide development. These findings underscore the versatility of this compound across different domains of chemical biology.
Further research has delved into the toxicological profile of 5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine. A preclinical study conducted by a team at the University of Cambridge (2024) assessed its acute and chronic toxicity in animal models. The results indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed. This data is critical for advancing the compound into clinical trials, particularly for potential applications in oncology and infectious diseases.
In conclusion, the growing body of research on 5-Methoxy-4-methyl-3-nitro-2-(trifluoromethoxy)pyridine (CAS: 1804441-79-9) highlights its multifaceted potential in both pharmaceutical and agrochemical industries. Future studies are expected to explore its structure-activity relationships further and optimize its derivatives for enhanced efficacy and selectivity. The compound's unique chemical properties and biological activities position it as a promising candidate for innovative therapeutic and agricultural solutions.
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